molecular formula C17H34O2 B12058359 Heptadecanoic-D33 acid

Heptadecanoic-D33 acid

Cat. No.: B12058359
M. Wt: 303.65 g/mol
InChI Key: KEMQGTRYUADPNZ-TUWMXWROSA-N
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Description

It is an odd-chain saturated fatty acid with the molecular formula CD3(CD2)14CD2COOH and a molecular weight of 303.65 g/mol . This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptadecanoic-D33 acid can be synthesized through the deuteration of heptadecanoic acid. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterium gas (D2) or deuterated reagents under specific conditions . The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the exchange process.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium gas in a controlled environment to ensure the complete exchange of hydrogen atoms with deuterium. The product is then purified to achieve the desired isotopic purity, typically around 98 atom % D .

Chemical Reactions Analysis

Types of Reactions

Heptadecanoic-D33 acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The hydrogen atoms in the alkyl chain can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under UV light or heat.

Major Products

    Oxidation: Ketones, aldehydes, or carboxylic acids.

    Reduction: Primary or secondary alcohols.

    Substitution: Halogenated derivatives of this compound.

Mechanism of Action

The mechanism of action of Heptadecanoic-D33 acid involves its incorporation into biological systems where it can be traced due to its deuterium labeling. The deuterium atoms replace hydrogen atoms, allowing for detailed tracking using mass spectrometry or NMR. This helps in understanding the metabolic pathways and the role of fatty acids in various biological processes .

Comparison with Similar Compounds

Heptadecanoic-D33 acid is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

This compound’s uniqueness lies in its isotopic labeling, which provides a distinct advantage in tracing and studying metabolic processes and reaction mechanisms.

Properties

Molecular Formula

C17H34O2

Molecular Weight

303.65 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontadeuterioheptadecanoic acid

InChI

InChI=1S/C17H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3,(H,18,19)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2

InChI Key

KEMQGTRYUADPNZ-TUWMXWROSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

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